molecular formula C21H14Cl2O4 B10889977 2-Methylbenzene-1,3-diyl bis(2-chlorobenzoate)

2-Methylbenzene-1,3-diyl bis(2-chlorobenzoate)

Cat. No.: B10889977
M. Wt: 401.2 g/mol
InChI Key: NRDVHIJMNMDZLJ-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two chlorobenzoyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate typically involves the esterification reaction between 2-chlorobenzoic acid and 3-hydroxy-2-methylphenyl 2-chlorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions with an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid and 3-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of 3-[(2-chlorobenzoyl)oxy]-2-methylphenyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate
  • N’-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness

3-[(2-Chlorobenzoyl)oxy]-2-methylphenyl 2-chlorobenzoate is unique due to its specific substitution pattern and the presence of two chlorobenzoyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14Cl2O4

Molecular Weight

401.2 g/mol

IUPAC Name

[3-(2-chlorobenzoyl)oxy-2-methylphenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H14Cl2O4/c1-13-18(26-20(24)14-7-2-4-9-16(14)22)11-6-12-19(13)27-21(25)15-8-3-5-10-17(15)23/h2-12H,1H3

InChI Key

NRDVHIJMNMDZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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